molecular formula C24H27N5O3 B2426366 4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one CAS No. 882000-45-5

4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2426366
CAS No.: 882000-45-5
M. Wt: 433.512
InChI Key: FLINEJJSEZXYAL-UHFFFAOYSA-N
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Description

4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one is a complex organic compound that features a phthalazinone core structure substituted with a nitrophenyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the nitrophenyl intermediate.

    Cyclization: The final step involves the cyclization of the intermediate to form the phthalazinone core, typically under acidic or basic conditions, depending on the specific synthetic pathway.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides or other oxidized products.

Scientific Research Applications

4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro group and piperidine moiety are key functional groups that contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: A structurally related compound with similar piperidine moiety but different functional groups.

    3-Nitro-1-phenyl-4-piperidin-1-yl-1H-quinolin-2-one: Another compound with a nitrophenyl group and piperidine ring, but with a quinoline core instead of phthalazinone.

Uniqueness

4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one is unique due to its combination of a phthalazinone core with a nitrophenyl group and a piperidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[3-nitro-4-(4-piperidin-1-ylpiperidin-1-yl)phenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-24-20-7-3-2-6-19(20)23(25-26-24)17-8-9-21(22(16-17)29(31)32)28-14-10-18(11-15-28)27-12-4-1-5-13-27/h2-3,6-9,16,18H,1,4-5,10-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLINEJJSEZXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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